4-Amino-3-fluoro-5-iodobenzonitrile
Overview
Description
4-Amino-3-fluoro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H4FIN2 . It has a molecular weight of 262.02 . It is a halogenated benzonitrile and is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
. This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
This compound is involved in various chemical reactions. Some of these include hydroamination-double hydroarylation for the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates, asymmetric organocatalytic condensation, and cycloaddition .Scientific Research Applications
1. Synthesis and Structural Studies
4-Amino-3-fluoro-5-iodobenzonitrile, due to its unique structure, finds application in the synthesis of various complex organic compounds. For instance, it has been used in the preparation of analogues and derivatives through reactions with amines, amino acids, and NH-heteroaromatic compounds. Such studies are valuable for understanding the structural characteristics and reaction behaviors of similar organic compounds (Wilshire, 1967).
2. Development of Novel Pharmaceuticals
This compound has been instrumental in the development of new pharmaceuticals. For example, it has been used in the synthesis of tetrahydroacridine derivatives, which are known cholinesterase inhibitors, indicating its potential in the treatment of neurological disorders (Nishioka, Kamada, & Kanamaru, 1992).
3. Antimicrobial Activity
Some derivatives of this compound have been shown to exhibit significant antimicrobial activity. This application is critical in the ongoing fight against antibiotic-resistant bacteria and the development of new antimicrobial agents (Puthran et al., 2019).
4. Antitumor Activity
Research has also explored the use of this compound in the synthesis of potential antitumor agents. For example, derivatives of this compound have been tested for their inhibitory effects on cancer cell proliferation, highlighting its potential in cancer therapy (Hao et al., 2017).
5. Study of Molecular Interactions and Properties
It's also used in the study of molecular interactions and properties. For instance, understanding the crystal packing and structure of similar compounds is essential in material science and chemistry (Heine et al., 1994).
Safety and Hazards
The safety information for 4-Amino-3-fluoro-5-iodobenzonitrile indicates that it is potentially harmful. The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
4-amino-3-fluoro-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUPHTIFWULRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657873 | |
Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849353-46-4 | |
Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849353-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluoro-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.